{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a thiophene ring, a phenyl ring, and an amine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine, are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share similar structural features but differ in their specific biological activities and applications. Suprofen, for example, is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Eigenschaften
Molekularformel |
C14H16ClNS |
---|---|
Molekulargewicht |
265.8 g/mol |
IUPAC-Name |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3 |
InChI-Schlüssel |
GHXFVCDBAJQJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.